molecular formula C30H44O8 B1592065 GanodericAcidG CAS No. 98665-22-6

GanodericAcidG

Cat. No.: B1592065
CAS No.: 98665-22-6
M. Wt: 532.7 g/mol
InChI Key: BPJPBLZKOVIJQD-UHFFFAOYSA-N
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Description

Ganoderic Acid G is a triterpenoid compound derived from the fruiting bodies of the Ganoderma lucidum mushroom, commonly known as Reishi or Lingzhi. This compound is part of a larger group of ganoderic acids, which have been used in traditional medicine for thousands of years in East Asia. Ganoderic Acid G is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Scientific Research Applications

Mechanism of Action

Target of Action

Ganoderic Acid G, an important bioactive metabolite of Ganoderma lucidum, has been found to interact with several targets. These include insulin receptor (IR), insulin-like growth factor receptor 1 (IGFR-1), vascular endothelial growth factor receptor-1 (VEGFR-1), vascular endothelial growth factor receptor-2 (VEGFR-2), and estrogen receptor (ER) . It also targets IL-1R1, a receptor involved in immune response .

Mode of Action

Ganoderic Acid G modulates the signaling network in IR, IGFR-1, VEGFR-1, VEGFR-2, and ER in cancer signaling pathways . It primarily targets NF-κB, RAS-MAPK, PI3K/Akt/mTOR, and cell cycle resulting in apoptosis . Furthermore, Ganoderic Acid G inhibits the binding of IL-1β to IL-1R1 in cancer cells .

Biochemical Pathways

The biosynthesis of Ganoderic Acid G is derived from acetyl-CoA via the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl . Pyrophosphate (dimethylallyl diphosphate, DMAPP) further condenses to form sesquiterpenes, triterpenes, and steroids .

Pharmacokinetics

Ganoderic Acid A has Lys 180 and Asn 220 active residues actively forming hydrogen bonding and forms the stability of the complex during the interaction .

Result of Action

Ganoderic Acid G exhibits biological activity in liver cancer cells . It significantly decreases the viability, proliferation, and oxidative stress in a dose-dependent manner in liver cancer cells . It also increases the production of cytokines, e.g., interleukins, tumor necrosis factor α (TNFα), interferon (IFN), and nitric oxide (NO) .

Action Environment

The biosynthesis of Ganoderic Acid G is regulated by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . More evidence indicates that various signaling molecules (such as ROS, Ca 2+, NO, H 2 S, cAMP, and so on) are involved in Ganoderic Acid G biosynthesis regulation in response to environmental factors .

Safety and Hazards

Ganoderic Acid G is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Ganoderic Acid G interacts with a variety of enzymes, proteins, and other biomolecules. It primarily targets NF-κB, RAS-MAPK, PI3K/Akt/mTOR, and cell cycle, resulting in apoptosis . These interactions are crucial for its role in biochemical reactions .

Cellular Effects

Ganoderic Acid G has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to hinder cell cycle when radiated, leading to consumption of intracellular adenosine triphosphate (ATP), increase of Reactive oxygen species (ROS), decrease of mitochondrial membrane potential, and the transformation of necroptosis .

Molecular Mechanism

At the molecular level, Ganoderic Acid G exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit MPP+/MPTP-induced neurons ferroptosis via regulating the levels of iron, lipid ROS, MDA, total ROS and GSH, and suppressed NCOA4-mediated ferritinophagy via modulating the expression of NCOA4, FTH1, p62 and LC3B .

Dosage Effects in Animal Models

The effects of Ganoderic Acid G vary with different dosages in animal models

Metabolic Pathways

Ganoderic Acid G is involved in the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ganoderic Acid G involves several steps, starting from lanosterol, a tetracyclic triterpenoid. The process includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring the correct stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of Ganoderic Acid G primarily relies on the cultivation of Ganoderma lucidum. The mushrooms are grown under controlled conditions, and the bioactive compounds are extracted using solvents such as ethanol or methanol. Advanced techniques like ultra-sonication and microwave-assisted extraction are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ganoderic Acid G undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl or carbonyl groups, enhancing the compound’s biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different activities.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include hydroxylated, carbonylated, and halogenated derivatives of Ganoderic Acid G, each with unique biological activities.

Comparison with Similar Compounds

Ganoderic Acid G is part of a family of ganoderic acids, which include compounds like Ganoderic Acid A, Ganoderic Acid B, and Ganoderic Acid C. While these compounds share a common triterpenoid structure, they differ in their functional groups and biological activities:

    Ganoderic Acid A: Known for its hepatoprotective and anti-inflammatory properties.

    Ganoderic Acid B: Exhibits strong anticancer and antiviral activities.

    Ganoderic Acid C: Primarily studied for its antioxidant and immunomodulatory effects.

Ganoderic Acid G is unique due to its specific combination of functional groups, which confer a distinct profile of biological activities, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

2-methyl-4-oxo-6-(3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-20,25,32-33,36H,8-13H2,1-7H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJPBLZKOVIJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316835
Record name Ganoderic acid G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganoderic acid G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

98665-22-6
Record name Ganoderic acid G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98665-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderic acid G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ganoderic acid G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218 - 220 °C
Record name Ganoderic acid G
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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